2-(2-methoxycyclobutyl)acetic acid, Mixture of diastereomers
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Overview
Description
2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This unique structural feature makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable linear precursor, cyclization is induced to form the cyclobutyl ring.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety is introduced via esterification or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound, often involves optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxycyclobutyl)acetic acid: Another diastereomer with a methoxy group at a different position on the cyclobutyl ring.
2-(2-ethoxycyclobutyl)acetic acid: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, is unique due to its specific stereochemistry and the presence of the methoxy group at the 2-position of the cyclobutyl ring. This structural feature influences its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
2091748-72-8 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.